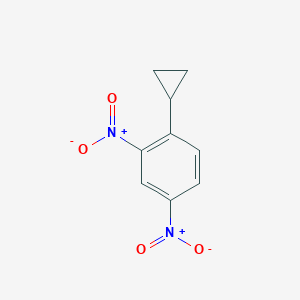

![molecular formula C18H17NO5 B6614221 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid CAS No. 136083-72-2](/img/structure/B6614221.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid

Descripción general

Descripción

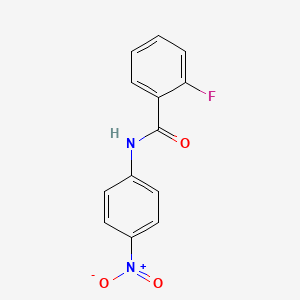

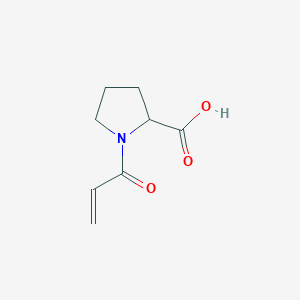

“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid” is a chemical compound with the empirical formula C21H23NO4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The compound has a molecular weight of 353.41 . Its SMILES string isO=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 , which provides a textual representation of its molecular structure. Physical And Chemical Properties Analysis

The compound is a solid . It’s part of the storage class code 11, which refers to combustible solids . The flash point is not applicable .Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-DL-serine is widely used in peptide synthesis . The Fmoc group is one of the most commonly used N-protection groups in solid- and solution-phase synthesis . The Fmoc group can be removed to unmask primary amines, which is crucial in peptide synthesis .

Improved Synthesis of Sensitive Peptides

An orthogonal deprotection strategy of Fmoc provides improved synthesis of sensitive peptides . This approach effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles .

Hydrogel Construction

Fmoc-functionalized amino acids, including Fmoc-DL-serine, have been used to construct hydrogels . These hydrogels find a wide range of applications .

pH-Controlled Ambidextrous Gelation

Fmoc-DL-serine exhibits pH-controlled ambidextrous gelation . This means it can form hydrogels at different pH values as well as organogels .

High Thermal Stability

Fmoc-DL-serine hydrogels exhibit high thermal stability, even at low minimum hydrogelation concentration . This makes them suitable for applications that require stability under high-temperature conditions .

Drug Carrier

Fmoc-DL-serine can be used as a drug carrier . The hydrogels formed by Fmoc-DL-serine can encapsulate drugs and release them in a controlled manner .

Dye Removal

Fmoc-DL-serine hydrogels have dye removal properties . This makes them potentially useful in wastewater treatment and environmental remediation .

Cell Viability

Fmoc-DL-serine hydrogels have been shown to maintain cell viability for selected cell types . This suggests potential applications in tissue engineering and regenerative medicine .

Safety and Hazards

Mecanismo De Acción

Target of Action

Fmoc-DL-serine, also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid or Fmoc-Ser-OH HO, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-DL-serine is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-DL-serine plays a crucial role in the biochemical pathway of peptide synthesis . It is particularly important in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

It’s worth noting that the fmoc group is completely stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .

Result of Action

The primary result of Fmoc-DL-serine’s action is the protection of the amine group during peptide synthesis, allowing for the successful assembly of peptides . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of Fmoc-DL-serine is highly dependent on the environment in which it is used. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this purpose . The reaction conditions, including temperature and pH, can also influence the efficacy of Fmoc-DL-serine as a protecting group .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTKZVJMSCONAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)

![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)